Brevinin-1-RAA4 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPAVIRVAADVLPTVFCAISKKC |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Brevinin 1 Precursors
Gene Cloning and Characterization of Precursor cDNAs
The primary method for studying the structure of Brevinin-1 (B586460) precursors is through the cloning and sequencing of their corresponding complementary DNAs (cDNAs). nih.gov This technique involves creating a cDNA library from relevant tissues, typically the skin of the frog, where these peptides are abundantly produced. researchgate.net Using this approach, researchers have successfully cloned and characterized the cDNAs encoding various Brevinin-1 precursors from different frog species. researchgate.netnih.gov
Analysis of these cloned cDNAs reveals a highly conserved prepro-peptide architecture. nih.gov For example, the cDNA encoding a brevinin-1 type peptide from Hylarana latouchii was found to be 320 base pairs long, translating into a 71-amino-acid precursor protein. nih.gov Similarly, a cDNA from Pelophylax nigromaculatus consisted of 216 nucleotides, also encoding a 71-residue precursor. researchgate.net This consistent structure across different species points to a common evolutionary origin and a fundamental biological framework for producing these defense peptides. nih.gov
These precursor proteins are organized into distinct domains, each with a specific function in the biosynthesis and secretion pathway. researchgate.net The typical structure consists of an N-terminal signal peptide, followed by an acidic spacer domain, and finally the sequence of the mature antimicrobial peptide, which is flanked by a pro-peptide convertase cleavage site. researchgate.netnih.gov
Identification of Conserved Prepro-peptide Domains
The prepro-peptide structure of Brevinin-1 precursors is a hallmark of this peptide family, ensuring the correct synthesis, processing, and secretion of the mature, active peptide. researchgate.netmdpi.com This multi-domain organization is typical for many secreted peptides in animals.
The N-terminus of the Brevinin-1 precursor contains a signal peptide, which is typically around 22 amino acids in length. nih.govnih.gov This hydrophobic segment acts as a molecular "zip code," directing the nascent polypeptide chain to the endoplasmic reticulum for entry into the secretory pathway. nih.gov Bioinformatic tools like SignalP are used to predict the presence and cleavage site of these signal peptides based on the deduced amino acid sequence from the cDNA. nih.gov Once the precursor has been successfully targeted to the secretory pathway, the signal peptide is cleaved off by signal peptidases.
Following the signal peptide is a region known as the acidic spacer domain. nih.govnih.gov This domain is rich in acidic amino acid residues, such as aspartic acid and glutamic acid. researchgate.net The exact function of this acidic region is not fully elucidated, but it is believed to play a role in preventing the premature activity of the antimicrobial peptide, which could be toxic to the host's own cells. It may also be involved in the correct folding and processing of the precursor protein. researchgate.net
To release the mature Brevinin-1 peptide from its precursor, specific enzymes must cleave it at a designated site. This cleavage occurs at a highly conserved recognition sequence for pro-peptide convertases. nih.gov In Brevinin-1 precursors, this site is most commonly a Lys-Arg (K-R) dipeptide motif located immediately upstream of the mature peptide sequence. nih.govnih.govfrontiersin.org This canonical cleavage site is recognized by enzymes like furin or other prohormone convertases, which proteolytically process the precursor, liberating the active antimicrobial peptide. researchgate.net The mature peptide itself often ends with a characteristic "Rana box," a disulfide-bridged cyclic domain. researchgate.netnih.gov
Gene Expression and Regulation Studies
The expression of Brevinin-1 genes is not static; it is regulated both spatially, in different tissues, and temporally, throughout the organism's life cycle. nih.govresearchgate.net This regulation ensures that the peptides are produced where and when they are most needed for defense against pathogens.
Studies have shown that the expression of brevinin genes is closely linked to the developmental stage of the frog. For instance, in Rana ornativentris, the expression of preprobrevinin-2 genes was found to be correlated with metamorphosis, indicating a role in preparing the adult frog for a terrestrial environment with different microbial challenges. nih.gov Similarly, transcripts for Brevinin-1SY were detected in tadpoles of Rana sylvatica and were significantly upregulated during the later stages of development. researchgate.net
Spatially, the primary site of Brevinin-1 synthesis is the skin, which forms the first line of defense against environmental microbes. researchgate.net However, expression can differ between dorsal and ventral skin. Furthermore, environmental stressors have been shown to modulate brevinin gene expression. For example, dehydrated frogs showed increased levels of Brevinin-1SY mRNA in their skin, and frozen frogs also exhibited an increase in the ventral skin, suggesting that the production of these peptides is ramped up in response to physiological stress. researchgate.net
The production of the mature Brevinin-1 peptide is a multi-step process that begins with the transcription of its corresponding gene into messenger RNA (mRNA) and culminates in a series of post-translational modifications. This intricate pathway ensures the generation of a functional antimicrobial peptide.
Transcriptomic Analysis of Brevinin-1 Precursor mRNA Levels
Transcriptomic analysis has been instrumental in identifying and characterizing the mRNA precursors of Brevinin-1 peptides from various amphibian species. nih.gov By analyzing the cDNA from the skin secretions, researchers have been able to deduce the full-length precursor sequences. mdpi.comnih.gov These precursors typically encode a signal peptide, an acidic domain, a cleavage site, and the mature peptide sequence. mdpi.comnih.gov
For instance, a study on Pelophyllax nigromaculatus identified a 72-amino acid residue precursor for Brevinin-1BW, which included a 22-residue signal peptide and a 23-residue acidic domain. mdpi.com Similarly, analysis of the skin transcriptome of Hoplobatrachus rugulosus revealed a 305 bp cDNA sequence for the Brevinin-1GHd precursor. nih.govfrontiersin.org These transcriptomic approaches not only confirm the presence of Brevinin-1 genes but also provide the blueprint for the initial protein product.
The expression levels of Brevinin-1 precursor mRNA can be influenced by environmental stressors. In a study on the wood frog, Rana sylvatica, dehydration and anoxia led to a significant increase in Brevinin-1SY mRNA levels in the skin. researchgate.net Specifically, dehydration caused a 2.5 to 3-fold increase in both dorsal and ventral skin, while anoxia resulted in a more than 5-fold increase in the ventral skin. researchgate.net This suggests that the regulation of Brevinin-1 production at the transcriptional level is a key component of the frog's response to physiological stress.
Table 1: Changes in Brevinin-1SY mRNA Levels in Rana sylvatica in Response to Stress
| Stress Condition (24h) | Tissue | Fold Change in mRNA Levels (Compared to Control) |
|---|---|---|
| Freezing | Dorsal Skin | 0.6 |
| Freezing | Large Intestine | 0.67 |
| Anoxia | Ventral Skin | 5.23 |
| Anoxia | Small Intestine | 0.7 |
| Anoxia | Large Intestine | 0.69 |
| Dehydration (40%) | Dorsal Skin | 2.39 |
| Dehydration (40%) | Ventral Skin | 3.29 |
| Dehydration (40%) | Lung | 1.57 |
Data sourced from a study on the regulation of the Rana sylvatica brevinin-1SY antimicrobial peptide. researchgate.net
Post-Translational Processing and Maturation Mechanisms
Following translation of the mRNA into a precursor protein, a series of enzymatic modifications are required to release the active Brevinin-1 peptide. nih.gov
Enzymatic Cleavage by Prohormone Convertases and Carboxypeptidases
The initial precursor protein, or prepropeptide, contains a signal peptide at its N-terminus that directs it to the secretory pathway. This signal peptide is cleaved off, resulting in a propeptide. The propeptide then undergoes further processing by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteases. researchgate.netescholarship.org
These convertases recognize and cleave at specific sites within the propeptide, which are typically marked by pairs of basic amino acid residues, such as Lysine-Arginine (KR). mdpi.comnih.gov This cleavage event liberates the mature peptide from the acidic spacer region of the propeptide. mdpi.comnih.gov Studies on other prohormones, like proenkephalin, have shown that different convertases, such as PC1 and PC2, can exhibit distinct cleavage specificities and preferences for these dibasic sites. nih.gov Following the action of prohormone convertases, carboxypeptidases often act to trim any remaining basic residues from the C-terminus of the newly cleaved peptide. escholarship.org
C-terminal Amidation and its Functional Consequences
A common final step in the maturation of many antimicrobial peptides, including Brevinin-1, is C-terminal amidation. nih.govresearchgate.net This modification, where the C-terminal carboxyl group is converted to an amide, has been shown to be crucial for the peptide's biological activity. nih.gov
The presence of a C-terminal amide group is often essential for the antimicrobial efficacy of these peptides. nih.gov It can enhance the peptide's ability to interact with and disrupt bacterial membranes. nih.gov Furthermore, C-terminal amidation can influence the peptide's structural stability, often promoting the formation of an α-helical conformation, which is important for its function. nih.gov Studies comparing amidated and non-amidated versions of peptides have demonstrated that the amide group can also reduce hemolytic activity, thereby increasing the peptide's therapeutic potential by minimizing damage to host cells. nih.govresearchgate.net
Structural Analysis and Structure Activity Relationship Investigations
Primary Sequence Analysis and Conservation
The primary structure of Brevinin-1 (B586460) peptides is the foundation of their function, exhibiting both significant diversity and critical, unchanging features across the family.
Sequence Variability and Invariant Residues within Brevinin-1 Family
The Brevinin-1 family of antimicrobial peptides (AMPs) is characterized by considerable sequence variation among its members, which are found across numerous frog species. nih.govresearchgate.net This high degree of variation is a result of evolutionary pressures, leading to a vast library of peptides where each molecule from one species rarely has an identical amino acid sequence in another, even among closely related species. researchgate.net Despite this hyper-variability, particularly in the C-terminal coding regions, a few key residues remain constant. nih.gov
Across the Brevinin-1 family, four invariant amino acid residues have been identified: Alanine (B10760859) at position 9 (Ala⁹), Cysteine at position 18 (Cys¹⁸), Lysine (B10760008) at position 23 (Lys²³), and Cysteine at position 24 (Cys²⁴). nih.govfrontiersin.orgmdpi.com The presence of a Proline residue at position 14 (Pro¹⁴) is also a frequent, though not universal, feature, known to introduce a stable kink in the peptide's structure. nih.govmdpi.com The discovery of identical Brevinin-1 peptide sequences in different species, such as Brevinin-1GHd in Hoplobatrachus rugulosus, Hylarana latouchii, and Hylarana guentheri, is an occasional occurrence that may point to important common evolutionary origins. frontiersin.orgnih.gov
Table 1: Invariant and Commonly Conserved Residues in the Brevinin-1 Family
| Residue Position | Amino Acid | Commonality | Structural/Functional Role |
|---|---|---|---|
| 9 | Alanine (Ala) | Invariant | Part of the conserved framework. |
| 14 | Proline (Pro) | Often Present | Induces a stable kink or hinge in the peptide backbone. nih.govmdpi.com |
| 18 | Cysteine (Cys) | Invariant | Forms the N-terminal anchor of the "Rana Box" disulfide bridge. nih.govfrontiersin.org |
| 23 | Lysine (Lys) | Invariant | Cationic residue within the "Rana Box," crucial for interactions. nih.govfrontiersin.org |
| 24 | Cysteine (Cys) | Invariant | Forms the C-terminal anchor of the "Rana Box" disulfide bridge. nih.govfrontiersin.org |
Characterization of the C-terminal "Rana Box" Motif
A hallmark of most Brevinin-1 peptides is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, commonly referred to as the "Rana box". nih.govmdpi.comportlandpress.com This structure is formed by a disulfide bond between the two invariant cysteine residues at positions 18 and 24, creating a loop (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴). nih.govfrontiersin.orgmdpi.com
The role of the Rana box has been a subject of considerable research. It is believed to be crucial for maintaining the helical structure and, consequently, the antimicrobial activity of many Brevinin-1 peptides. nih.govresearchgate.net While some studies have shown that linearization of the peptide by removing the disulfide bridge does not completely abolish its biological function, modifications to the amino acids within the loop can significantly alter its activity. mdpi.comnih.gov This suggests that the amino acid composition of the loop is as important as the cyclic structure itself. mdpi.com Interestingly, research on Brevinin-1E demonstrated that moving the Rana box from the C-terminus to a central position in the peptide did not have a major negative impact on its antimicrobial efficacy, though it did reduce hemolytic activity. mdpi.comnih.gov
Structural and Functional Implications of Acyclic Brevinin-1 Peptides
While the Rana box is a defining feature, its presence is not an absolute requirement for the antimicrobial function of Brevinin-1 peptides. Research has led to the discovery of naturally occurring acyclic Brevinin-1 peptides that lack the C-terminal cyclic domain. nih.gov
A notable example is the family of acyclic Brevinin-1 peptides identified from the skin of the Ryukyu brown frog, Rana okinavana. nih.govnih.gov These peptides lack the expected Cys¹⁸ and Cys²⁴ residues for cyclization. Instead, they possess a C-terminally amidated residue. nih.gov It is hypothesized that this may have arisen from a gene deletion of the Cys¹⁸ codon and a mutation of the Cys²⁴ codon to one for glycine, which then serves as a substrate for amidation. nih.gov Despite the absence of the cyclic "Rana box," these peptides demonstrated potent inhibitory activity against bacteria such as Escherichia coli and Staphylococcus aureus, confirming that the cyclic domain is not indispensable for antimicrobial action. nih.gov
Secondary and Tertiary Structure Elucidation
The three-dimensional structure of Brevinin-1 peptides is highly dependent on their environment, transitioning from a disordered state to a well-defined helical conformation upon interacting with membranes. This transition is key to their biological function.
Conformational Studies using Spectroscopic Techniques (e.g., Circular Dichroism in membrane-mimetic environments)
Spectroscopic methods have been instrumental in revealing the conformational plasticity of Brevinin-1 peptides. In aqueous solutions, these peptides typically exist in a disordered or random coil state. nih.govscilit.comnih.gov However, in the presence of membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they undergo a significant conformational change. nih.govnih.gov
Circular Dichroism (CD) spectroscopy is a primary tool for observing these changes. CD spectra of Brevinin-1 peptides in TFE/water mixtures or SDS solutions show characteristic double minima at approximately 208 nm and 222 nm, which is indicative of a high α-helical content. frontiersin.orgscilit.comresearchgate.net For instance, studies on Brevinin-1GHd showed it adopts a stable α-helical structure that remains largely intact even at temperatures as high as 90°C. frontiersin.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has provided even greater detail. Studies on Brevinin-1BYa in micellar environments revealed a flexible helix-hinge-helix motif, with the two helical segments lying parallel to the micelle surface. nih.gov This positioning allows the hydrophobic residues to face the micelle's core while the hydrophilic residues are exposed to the solvent, a classic amphipathic arrangement. nih.gov
Computational Modeling and Prediction of Three-Dimensional Structures (e.g., trRosetta, I-TASSER, helical wheel projections)
In parallel with experimental techniques, computational modeling provides powerful insights into the three-dimensional structures of Brevinin-1 peptides. frontiersin.orgmdpi.com Algorithms like I-TASSER (Iterative Threading ASSEmbly Refinement) and trRosetta are used to predict the tertiary structure of these peptides from their primary amino acid sequence. frontiersin.orgmdpi.comnih.gov For example, the structure of Brevinin-1GHd was predicted using trRosetta to be composed of two α-helices, which together account for over half the peptide's length. frontiersin.orgnih.gov Similarly, I-TASSER has been used to generate 3D models for peptides like Brevinin-1BW. mdpi.com
A widely used tool for visualizing the amphipathic nature of these α-helices is the helical wheel projection. researchgate.netbiophysics.org These diagrams project the amino acid sequence down the axis of a helix, clearly segregating the hydrophobic and hydrophilic residues onto opposite faces of the helix. nih.govresearchgate.net This segregation is a critical feature, as the hydrophobic face interacts with the lipid core of bacterial membranes, while the cationic (positively charged) hydrophilic face interacts with the negatively charged components of the membrane surface, facilitating the peptide's disruptive action. researchgate.net
Role of Specific Amino Acid Residues in Conformation (e.g., Proline-induced kink)
The distinct three-dimensional shape of the Brevinin-1-RAA4 peptide precursor, essential for its biological role, is dictated by its amino acid sequence. Within the brevinin family, a proline residue at a specific position is a common and critical feature. mdpi.comnih.gov This proline is often responsible for creating a stable kink or hinge in the peptide's backbone. nih.govnih.gov This structural bend is not a random feature; it is fundamental to the peptide's mechanism of action. The proline-induced kink facilitates the formation of an amphipathic α-helical structure, where hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues are segregated onto opposite faces of the helix. nih.govmdpi.com This amphipathic conformation is crucial for the peptide's ability to interact with and disrupt the lipid bilayer of microbial membranes, a key step in its antimicrobial activity. nih.govmdpi.com For instance, in the antimicrobial peptide gaegurin 5, which shares structural similarities with brevinins, a proline at position 14 induces a kink that is implicated in target cell selectivity. nih.gov Replacing this proline with alanine resulted in a more rigid, straight helix and a significant increase in hemolytic activity, suggesting the kink helps differentiate between microbial and host cells. nih.gov
Structure-Activity Relationship (SAR) Investigations
The biological potency of the Brevinin-1-RAA4 precursor is intrinsically tied to its physicochemical characteristics. Structure-activity relationship (SAR) studies, which methodically alter the peptide's structure to observe corresponding changes in function, have been instrumental in elucidating the molecular features that govern its activity. nih.govnih.gov
Impact of Charge, Hydrophobicity, and Amphipathicity on Biological Activities
The antimicrobial efficacy of brevinin peptides is fundamentally dependent on a finely tuned balance of net positive charge, hydrophobicity, and amphipathicity. mdpi.comum.edu.mymdpi.com
Charge: The net positive charge, conferred by cationic residues like lysine and arginine, is the primary driver for the initial attraction of the peptide to the negatively charged surfaces of microbial cells. nih.govmdpi.com This electrostatic interaction allows the peptide to accumulate at the bacterial membrane. mdpi.com Studies have shown that a net positive charge of at least +2 is often essential for the antimicrobial action of these peptides. mdpi.com Increasing the net positive charge can enhance this initial binding and subsequent antimicrobial activity. mdpi.comnih.gov
Hydrophobicity: This property, governed by nonpolar amino acids, enables the peptide to partition from the aqueous environment into the lipid core of the microbial membrane. um.edu.mymdpi.com However, the relationship between hydrophobicity and activity is not linear; while increased hydrophobicity can boost antimicrobial potency, excessive levels are often associated with a loss of specificity and increased toxicity toward host cells, such as red blood cells (hemolytic activity). um.edu.mynih.gov Therefore, an optimal balance is crucial for selective toxicity.
Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic residues, which allows the peptide to adopt an α-helical structure upon interacting with a membrane. mdpi.commdpi.com This structure is critical for aligning at the membrane-water interface and subsequently inserting into and disrupting the lipid bilayer, leading to membrane permeabilization and cell death. nih.govmdpi.com
Table 1: Impact of Physicochemical Properties on Brevinin Activity
| Property | Role in Biological Activity | Key Amino Acid Contributors | Finding from SAR Studies |
| Net Positive Charge | Facilitates initial electrostatic attraction to negatively charged microbial membranes. nih.govmdpi.com | Lysine (K), Arginine (R) | Increasing net charge often enhances antimicrobial activity. A minimum charge of +2 is considered essential. mdpi.com |
| Hydrophobicity | Drives insertion into the hydrophobic core of the cell membrane. um.edu.my | Leucine (L), Phenylalanine (F), Alanine (A), Isoleucine (I) | Increasing hydrophobicity can enhance antimicrobial activity but may also increase hemolytic activity if excessive. um.edu.mynih.gov |
| Amphipathicity | Enables alignment at the membrane surface and subsequent disruption of the lipid bilayer. nih.govmdpi.com | Spatial arrangement of polar and nonpolar residues | A stable amphipathic α-helical structure is crucial for potent antimicrobial action. nih.govmdpi.com |
Effects of N-terminal and C-terminal Modifications on Peptide Function
Modifications at the ends of the peptide chain can profoundly affect its function and stability. nih.gov
N-terminal Modifications: The N-terminus of brevinin peptides is a hydrophobic domain that is often highly conserved. nih.gov Modifications in this region, such as adding a Lysine residue, can be used to enhance the peptide's charge and hydrophobicity. nih.gov For example, adding a Lys residue to the N-terminus of a truncated brevinin analog was shown to improve its activity. nih.gov Conversely, eliminating a leader sequence at the N-terminus has been shown to increase the percentage of polypeptides released from ribosomes during synthesis. nih.gov
C-terminal Modifications: A hallmark of many brevinin peptides is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide. nih.govnih.gov This feature contributes to structural stability. nih.gov Furthermore, the C-terminus is typically amidated, a modification that neutralizes the negative charge of the terminal carboxyl group. nih.govsigmaaldrich.com This amidation is critical as it increases the peptide's net positive charge, enhances its interaction with bacterial membranes, and increases its stability by providing resistance to degradation by enzymes. nih.govsigmaaldrich.com
Influence of Peptide Length and Truncations on Activity
Truncating peptides from the N-terminus can significantly impact activity. For instance, a study on Brevinin-1E showed that deleting three amino acids from the N-terminal region dramatically reduced hemolytic activity while not greatly affecting its antimicrobial potency, suggesting this region is a key determinant of cytotoxicity. nih.gov Other studies have shown that reducing the hydrophobic N-terminal domain significantly decreases both antimicrobial and hemolytic activity. nih.gov
Table 2: Summary of Findings from Brevinin Modification Studies
| Modification Type | Specific Change | Effect on Activity | Reference |
| N-terminal Truncation | Deletion of 3 amino acids from Brevinin-1E | Antimicrobial activity largely retained; hemolytic activity dramatically reduced. | nih.gov |
| N-terminal Addition | Addition of Lysine (K) residues to a truncated analog | Enhanced charge and hydrophobicity, leading to improved antimicrobial activity. | nih.gov |
| C-terminal Truncation | Removal of the "Rana box" from Brevinin-1GHa | Loss of broad-spectrum antimicrobial activity. | mdpi.com |
| C-terminal Truncation | Removal of the "Rana box" from Brevinin-2GUb | The N-terminal fragment remained active; suggesting the Rana box is not indispensable for this specific peptide. | nih.gov |
| Internal Modification | Replacement of Proline with Alanine in gaegurin 5 | Increased helical stability and antimicrobial activity, but also significantly increased hemolytic activity. | nih.gov |
Biological Activities and Mechanistic Research of Brevinin 1 Peptides
Antimicrobial Activity Research
Brevinin-1 (B586460) peptides, a family of antimicrobial peptides (AMPs) found in the skin secretions of Ranidae family frogs, are noted for their potent and broad-spectrum antimicrobial capabilities. mdpi.comnih.gov These peptides are a crucial component of the innate immune system of amphibians, protecting them from a multitude of pathogenic microorganisms in their environment. frontiersin.orgportlandpress.com
Spectrum of Activity against Microorganisms
Brevinin-1 peptides consistently demonstrate activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govmdpi.com Their effectiveness varies among different members of the peptide family and against different microbial species.
For instance, Brevinin-1GHa exhibits potent, broad-spectrum antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and the pathogenic yeast Candida albicans. mdpi.com Similarly, Brevinin-1GHd is active against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, P. aeruginosa, and C. albicans. portlandpress.com
Another variant, Brevinin-1BW, shows particularly strong inhibitory action against Gram-positive bacteria, including E. faecalis, S. aureus, and multidrug-resistant S. aureus (MRSA), but has weaker effects on Gram-negative bacteria. mdpi.comnih.gov In contrast, some engineered Brevinin-1 analogues, such as OSd, OSe, and OSf derived from Brevinin-1OS, present broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.com
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. Below is a table summarizing the MIC values for various Brevinin-1 peptides against a selection of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Brevinin-1 Peptides against Various Microorganisms
| Peptide | Microorganism | Strain | MIC (µM or µg/mL) |
|---|---|---|---|
| Brevinin-1GHa | Staphylococcus aureus | ATCC 25923 | 2 µM |
| Escherichia coli | ATCC 25922 | 4 µM | |
| Candida albicans | ATCC 10231 | 2 µM | |
| Brevinin-1GHd | Staphylococcus aureus | ATCC 29213 | 2 µM |
| Methicillin-resistant S. aureus (MRSA) | ATCC 43300 | 4 µM | |
| Escherichia coli | ATCC 25922 | 8 µM | |
| Pseudomonas aeruginosa | ATCC 27853 | 32 µM | |
| Candida albicans | ATCC 10231 | 4 µM | |
| Brevinin-1BW | Enterococcus faecalis | ATCC 29212 | 3.125 µg/mL |
| Staphylococcus aureus | ATCC 25923 | 6.25 µg/mL | |
| Multidrug-resistant S. aureus (MRSA) | ATCC 29213 | 6.25 µg/mL | |
| Escherichia coli | ATCC 25922 | ≥100 µg/mL | |
| Brevinin-1 Da | Staphylococcus aureus | N/A | 7 µM |
| Escherichia coli | N/A | 30 µM |
Anti-biofilm Formation and Eradication Studies
Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, exhibit increased resistance to conventional antibiotics. mdpi.com Several Brevinin-1 peptides have been investigated for their ability to both prevent the formation of biofilms and destroy established ones.
Brevinin-1GHa has demonstrated the ability to suppress the formation of biofilms by S. aureus, E. coli, and C. albicans. mdpi.com It is also capable of eradicating pre-formed biofilms of these same pathogens. mdpi.com Similarly, Brevinin-1BW possesses strong capabilities to both inhibit and eradicate biofilms. mdpi.comnih.gov Analogues of Brevinin-1OS were also effective at inhibiting the formation of biofilms and eliminating mature biofilms of S. aureus and MRSA. mdpi.com
The minimum biofilm inhibitory concentration (MBIC) and minimal biofilm eradication concentration (MBEC) quantify these activities.
Table 2: Anti-biofilm Activity of Brevinin-1 Peptides
| Peptide | Microorganism | MBIC | MBEC |
|---|---|---|---|
| Brevinin-1GHa | Staphylococcus aureus | 4 µM | 16 µM |
| Escherichia coli | 32 µM | 64 µM | |
| Candida albicans | 2 µM | 8 µM |
Antiviral Activity Investigations
Research has also explored the antiviral potential of Brevinin-1 peptides. A modified, linearized derivative of Brevinin-1 demonstrated antiviral activity against Herpes Simplex Virus type 2 (HSV-2) and, to a lesser extent, HSV-1. nih.gov Furthermore, engineered stapled peptides based on Brevinin-1EMa have shown potent antiviral effects against a range of enveloped viruses, including retroviruses, lentiviruses, Hepatitis C virus (HCV), and Herpes Simplex Virus (HSV). dongguk.edu The mechanism for this activity is suggested to be the disruption of the viral membrane. dongguk.edu
Molecular Mechanisms of Action
The primary mechanism by which Brevinin-1 peptides exert their antimicrobial effect is through the disruption of microbial cell membranes. mdpi.commdpi.com These peptides are typically cationic, which facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. nih.govmdpi.com
Upon binding to the membrane, Brevinin-1 peptides, which are often unstructured in aqueous solutions, adopt an amphipathic α-helical conformation within the hydrophobic membrane environment. nih.govmdpi.com This structure is crucial for their membrane-disrupting activity. The peptide's hydrophobic regions insert into the lipid bilayer, while the hydrophilic regions remain exposed, leading to membrane perturbation and increased permeability. nih.govnih.gov This disruption ultimately causes the leakage of cellular contents and cell death. mdpi.com
Several models have been proposed to describe the precise mechanism of membrane disruption by α-helical AMPs like Brevinin-1:
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, assembling into a barrel-like structure that forms a hydrophilic pore or channel through the membrane.
Carpet Model: Here, the peptides accumulate on the surface of the membrane, forming a "carpet." Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane. mdpi.comnih.gov
Toroidal Pore Model: This model is a hybrid of the other two. The peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore where the peptide helices and the lipid head groups line the channel. mdpi.comnih.gov
The exact mechanism can depend on the specific peptide's properties and concentration. It is speculated that some Brevinin-1 peptides may kill bacteria through a combination of these models. mdpi.com
Immunomodulatory and Anti-inflammatory Activities
Beyond their direct antimicrobial effects, certain Brevinin-1 peptides have been shown to possess immunomodulatory and anti-inflammatory properties, making them promising candidates for treating infectious inflammation. frontiersin.orgnih.gov
Modulation of Inflammatory Mediator Release
In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, specific Brevinin-1 peptides can significantly suppress the production and release of key pro-inflammatory mediators. frontiersin.orgmdpi.com LPS, a component of Gram-negative bacterial outer membranes, is a potent inducer of inflammatory responses in macrophages. nih.gov
Brevinin-1GHd was the first peptide from the Brevinin-1 family reported to have anti-inflammatory activity. frontiersin.orgnih.govnih.gov It was shown to significantly inhibit the LPS-induced release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in a concentration-dependent manner in RAW 264.7 cells. frontiersin.orgnih.gov This suppression occurs at both the protein release and mRNA transcription levels. frontiersin.orgnih.gov The anti-inflammatory effect of Brevinin-1GHd is linked to its ability to bind to LPS and inhibit the MAPK signaling pathway. frontiersin.orgnih.govnih.gov
Similarly, Brevinin-1BW also demonstrated a significant anti-inflammatory effect in LPS-treated RAW 264.7 cells, reducing the release of TNF-α, IL-1β, and IL-6. mdpi.com
Table 3: Anti-inflammatory Effects of Brevinin-1 Peptides on LPS-Stimulated RAW 264.7 Cells
| Peptide | Concentration | Mediator | % Reduction |
|---|---|---|---|
| Brevinin-1GHd | 4 µM | NO Release | ~87.3% |
| 4 µM | TNF-α Release | ~44.1% | |
| 4 µM | IL-6 Release | ~72.1% | |
| 4 µM | IL-1β Release | ~67.2% | |
| Brevinin-1BW | 4 µg/mL | TNF-α Release | ~87.3% |
| 4 µg/mL | IL-1β Release | ~91.5% | |
| 4 µg/mL | IL-6 Release | ~77.8% |
Investigation of Signaling Pathway Inactivation (e.g., MAPK pathway)
A key area of research into the anti-inflammatory effects of Brevinin-1 peptides is their ability to modulate crucial cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the signaling proteins JNK, ERK, and p38, is a primary target. nih.gov This pathway plays a critical role in the cellular response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov
Studies on the peptide Brevinin-1GHd have shown that it can significantly suppress the inflammatory response in RAW 264.7 macrophage cells stimulated by LPS. frontiersin.orgnih.gov Mechanistic investigations revealed that Brevinin-1GHd achieves this by inactivating the MAPK signaling pathway. frontiersin.orgnih.govnih.gov Treatment with Brevinin-1GHd led to a reduction in the phosphorylation of JNK, ERK, and p38 proteins. nih.gov Compared to cells stimulated with LPS alone, the presence of Brevinin-1GHd reduced the ratios of phosphorylated JNK, ERK, and p38 by approximately 27.68%, 36.80%, and 51.29%, respectively. frontiersin.orgnih.gov This inactivation of the MAPK pathway effectively inhibits the downstream production and release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgnih.gov
Similarly, the peptide Brevinin-1FL has been shown to regulate AKT/MAPK/NF-κB signal pathways in neuronal cells, protecting them from oxidative stress-induced damage. nih.gov These findings highlight that the anti-inflammatory action of Brevinin-1 peptides is, at least in part, mediated by their direct interference with key inflammatory signaling cascades. frontiersin.orgnih.gov
Effects in Animal Models of Inflammation (e.g., carrageenan-induced paw edema in mice)
The anti-inflammatory potential of Brevinin-1 peptides observed in cell-based assays has been substantiated in preclinical animal models. A widely used model is the carrageenan-induced paw edema in mice, which mimics the vascular phase of acute inflammation. frontiersin.orgnih.gov
Research involving the peptide Brevinin-1GHd demonstrated a significant inhibitory effect on the development of acute paw edema. frontiersin.orgnih.gov Intraperitoneal injection of Brevinin-1GHd before the carrageenan challenge resulted in a significant alleviation of paw swelling. frontiersin.org This effect is notable because carrageenan induces inflammation in a manner that does not involve LPS, suggesting that Brevinin-1GHd possesses anti-inflammatory properties that extend beyond LPS neutralization. frontiersin.org
Another peptide, Brevinin-1FL, also showed potent anti-inflammatory and antioxidant capabilities in the same model. nih.gov Administration of Brevinin-1FL markedly reduced the paw swelling caused by carrageenan injection. nih.gov Furthermore, analysis of the inflamed paw tissue revealed that Brevinin-1FL treatment decreased the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), myeloperoxidase (MPO, a marker of neutrophil infiltration), and malondialdehyde (MDA, a marker of lipid peroxidation). nih.gov Concurrently, it restored the activity of endogenous antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). nih.gov These results indicate that Brevinin-1 peptides can effectively mitigate acute inflammation in vivo by modulating both inflammatory and oxidative stress pathways. nih.govnih.gov
Table 1: Effect of Brevinin-1 Peptides on Carrageenan-Induced Paw Edema in Mice
| Peptide | Model | Key Findings | Reference |
| Brevinin-1GHd | Carrageenan-induced paw edema | Significantly alleviated paw swelling. frontiersin.org | frontiersin.orgnih.gov |
| Brevinin-1FL | Carrageenan-induced paw edema | Relieved paw edema; decreased inflammatory cytokines (TNF-α, IL-1β, IL-6) and MPO levels; restored antioxidant enzyme (CAT, SOD) activity. nih.gov | nih.govnih.gov |
Research into Insulin-Releasing Activity (in vitro models, e.g., BRIN-BD11 cells)
Beyond their antimicrobial and anti-inflammatory roles, certain Brevinin-1 peptides have been identified as potent stimulators of insulin (B600854) release. nih.gov This activity is typically assessed using in vitro models such as the glucose-responsive clonal pancreatic β-cell line, BRIN-BD11. nih.govnih.gov
Studies have shown that peptides isolated from the skin secretions of the frog Rana palustris can evoke significant, concentration-dependent insulin release from BRIN-BD11 cells. nih.gov One such peptide, with a 48% homology to Brevinin-1, was shown to stimulate insulin secretion. nih.gov Subsequent testing with synthetic Brevinin-1 confirmed this insulinotropic activity. nih.gov For instance, Brevinin-1CBb was found to stimulate insulin release to 269% of the basal rate at a concentration of 1 μM. nih.gov
The mechanism underlying this effect appears to be distinct from that of their antimicrobial action. This discovery has opened up a new avenue of research, suggesting that these peptides could serve as templates for developing novel therapeutics for diabetes. nih.govnih.gov
Table 2: Insulin-Releasing Activity of Brevinin-1 Peptides in BRIN-BD11 Cells
| Peptide/Fraction | Model System | Observed Effect | Reference |
| Crude Secretion Fractions (Rana palustris) | BRIN-BD11 cells | 2.0-6.5-fold increase in insulin release. | nih.gov |
| Purified Peptides (Rana palustris) | BRIN-BD11 cells | 1.5-2.8-fold increase in insulin release. | nih.gov |
| Synthetic Brevinin-1 | BRIN-BD11 cells | Concentration-dependent stimulation of insulin release. | nih.gov |
| Brevinin-1CBb | BRIN-BD11 cells | 269% of basal insulin release rate at 1 μM. | nih.gov |
Other Biological Activities under Research Scrutiny
A growing body of evidence indicates that Brevinin-1 family peptides possess significant anti-proliferative activity against a wide spectrum of human cancer cells. nih.govnih.gov This anticancer effect is often attributed to the peptides' cationic nature, which allows for preferential interaction with the negatively charged membranes of cancer cells. nih.govmdpi.com
For example, Brevinin-1GHd exhibited obvious anti-proliferative effects on several human cancer cell lines, with IC₅₀ values of 2.987 μM for H157 (non-small cell lung cancer), 7.985 μM for U251MG (glioblastoma), 1.197 μM for MDA-MB-435s (melanoma), and 9.854 μM for PC3 (prostate carcinoma). nih.gov Another peptide, Brevinin-1RL1, was found to preferentially inhibit tumor cells over non-tumor cells and induced both necrosis and caspase-dependent apoptosis in cancer cells. mdpi.com
Analogues of Brevinin-1 peptides have also been developed to enhance this anticancer potential. GA-K4, an undecapeptide analogue of Brevinin-1EMa, showed potent anticancer activity against seven different tumor cell lines and demonstrated a synergistic effect when combined with the conventional chemotherapy drug doxorubicin. scispace.com Similarly, Brevinin-1pl and its analogues showed significant inhibitory effects against MCF-7 breast cancer and H838 non-small cell lung cancer cells. nih.gov
Table 3: Anticancer Activity of Brevinin-1 Peptides and Analogues
| Peptide | Cell Line | Activity | Reference |
| Brevinin-1GHd | H157 (Lung) | IC₅₀: 2.987 μM | nih.gov |
| U251MG (Glioblastoma) | IC₅₀: 7.985 μM | nih.gov | |
| MDA-MB-435s (Melanoma) | IC₅₀: 1.197 μM | nih.gov | |
| PC3 (Prostate) | IC₅₀: 9.854 μM | nih.gov | |
| Brevinin-1RL1 | HCT116 (Colon), A549 (Lung) | Preferentially inhibits tumor cells; induces necrosis and apoptosis. | mdpi.com |
| GA-K4 | A498, A549, HCT116, MKN45, PC-3, SK-MEL-2, SK-OV-3 | Potent anticancer activity; synergistic with doxorubicin. | scispace.com |
| Brevinin-1pl | MCF-7 (Breast), H838 (Lung) | Significant inhibitory effects. | nih.gov |
| Brevinin-1BW | A375, A549, Hela, HePG2, U-2OS, HCT116 | Showed some inhibitory effects on proliferation. | mdpi.com |
Several Brevinin-1 peptides have been investigated for their antioxidant properties, particularly their ability to scavenge harmful free radicals. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. nih.gov
Brevinin-1FL, a peptide identified from the skin of the Fejervarya limnocharis frog, demonstrated significant, dose-dependent antioxidant activity. nih.gov It was effective at scavenging 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. nih.gov At a concentration of 20 μM, it eliminated approximately 64.2% of ABTS radicals. nih.gov Furthermore, Brevinin-1FL could scavenge nitric oxide (NO) and protect plasmid DNA from damage induced by hydroxyl radicals. nih.gov
Another peptide, Brevinin-1EG, also showed ABTS and DPPH radical scavenging activity. researchgate.net In contrast, Brevinin-1BW was found to have poor antioxidant activity in an ABTS assay but surprisingly achieved high scavenging of DPPH radicals, though this effect was not concentration-dependent. nih.gov These findings suggest that while not a universal property of the family, specific Brevinin-1 peptides possess potent antioxidant capabilities that could be harnessed for therapeutic benefit against conditions driven by oxidative damage. nih.govnih.gov
Compound Names Mentioned in this Article
Research Methodologies and Analytical Techniques for Brevinin 1 Precursors and Peptides
Isolation and Purification Techniques
The initial step in studying naturally occurring Brevinin-1 (B586460) peptides involves their isolation and purification from amphibian skin secretions. A key technique in this process is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This powerful chromatographic method separates peptides based on their hydrophobicity. The crude skin secretion is passed through a column packed with a non-polar stationary phase, and peptides are eluted with a gradient of increasing organic solvent, such as acetonitrile. frontiersin.orgmdpi.com Peptides with higher hydrophobicity interact more strongly with the column and thus elute at higher solvent concentrations. This technique allows for the separation of individual peptides from a complex mixture, yielding highly purified samples for further analysis. frontiersin.orgmdpi.com For instance, Brevinin-1GHa was successfully purified from the skin secretion of Hylarana guentheri using RP-HPLC. mdpi.com
Peptide Sequence Determination and Confirmation
Once a peptide is purified, its primary structure (amino acid sequence) must be determined. Automated Edman degradation has historically been a cornerstone for peptide sequencing. This method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified.
In modern proteomics, Mass Spectrometry (MS) has become the predominant tool for peptide sequencing and confirmation. Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are used to accurately determine the molecular mass of the purified peptide. frontiersin.orgnih.gov For sequencing, tandem mass spectrometry (MS/MS) is employed, where the peptide is fragmented in the mass spectrometer and the resulting fragment ions are analyzed to deduce the amino acid sequence. The high accuracy and sensitivity of mass spectrometry make it an indispensable tool for confirming the identity of known Brevinin-1 peptides and for characterizing novel ones. frontiersin.orgmdpi.com
Recombinant DNA and Gene Cloning Approaches
To understand the genetic basis of Brevinin-1 peptides, researchers utilize recombinant DNA and gene cloning techniques. cDNA library screening is a common approach to identify the gene encoding a specific Brevinin-1 precursor. researchgate.net This involves creating a library of all the messenger RNA (mRNA) molecules present in the amphibian skin, which are then converted into complementary DNA (cDNA). This library can then be screened with a probe designed from a known peptide sequence to isolate the corresponding gene.
"Shotgun" cloning is another powerful technique where the entire genome or a large portion of it is randomly fragmented and cloned. mdpi.comresearchgate.net The resulting clones are then sequenced and analyzed to identify genes encoding Brevinin-1 precursors. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is used to amplify the specific mRNA sequence of the Brevinin-1 precursor from total RNA extracted from the skin. This allows for the study of gene expression levels and to obtain the coding sequence for further manipulation. biologists.com These molecular biology approaches have been instrumental in identifying numerous Brevinin-1 precursor sequences from various frog species. mdpi.comresearchgate.net
Chemical Peptide Synthesis Methodologies
Once the amino acid sequence of a Brevinin-1 peptide is known, it can be chemically synthesized in the laboratory. The most common method for this is Solid-Phase Peptide Synthesis (SPPS) . hilarispublisher.comhilarispublisher.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. hilarispublisher.com The process is highly efficient and allows for the production of pure peptides with specific sequences. hilarispublisher.com Chemical synthesis is crucial for producing large quantities of a specific peptide for functional studies and for creating analogs with modified sequences to investigate structure-activity relationships. mdpi.commdpi.comnih.gov For example, analogs of Brevinin-1GHa were synthesized to assess the importance of the "Rana-box" domain for its antimicrobial activity. mdpi.com
Spectroscopic Analysis of Peptide Conformation
The biological activity of Brevinin-1 peptides is intimately linked to their three-dimensional structure, or conformation. Circular Dichroism (CD) Spectroscopy is a widely used technique to study the secondary structure of peptides in different environments. frontiersin.orgnih.govresearchgate.net CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by the peptide. The resulting spectrum provides information about the proportion of α-helical, β-sheet, and random coil structures. researchgate.net Studies have shown that Brevinin-1 peptides are typically unstructured in aqueous solution but adopt an α-helical conformation in membrane-mimicking environments, such as in the presence of detergents like sodium dodecyl sulfate (B86663) (SDS) or in organic solvents like trifluoroethanol (TFE). researchgate.netnih.govnih.gov This conformational change is believed to be crucial for their interaction with and disruption of microbial membranes. nih.gov
Cellular and Molecular Assays for Functional Characterization
A variety of assays are employed to characterize the biological functions of Brevinin-1 peptides.
Broth Microdilution Assays are standard methods to determine the antimicrobial activity of a peptide. nih.govasm.orgnih.gov This involves incubating the peptide with a suspension of bacteria in a liquid growth medium and determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible bacterial growth. nih.govubc.ca
Cell Viability Assays , such as the MTT or CCK-8 assay, are used to assess the cytotoxicity of the peptides against mammalian cells. frontiersin.orgnih.govabcam.com These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. abcam.com This is important for evaluating the therapeutic potential of a peptide, as an ideal antimicrobial peptide would be highly active against microbes but have low toxicity towards host cells. researchgate.netnih.gov
Real-Time PCR is used to investigate the effect of Brevinin-1 peptides on gene expression in host or target cells. For example, it can be used to measure the expression of inflammatory cytokine genes in immune cells to assess the anti-inflammatory properties of the peptides. frontiersin.orgnih.gov
Western Blot analysis can be used to detect changes in protein levels in cells treated with Brevinin-1 peptides. For instance, it can be used to study the effect of the peptides on signaling pathways within the cells. frontiersin.orgresearchgate.net
Microscopic Techniques for Cellular Interactions
To visualize the effects of Brevinin-1 peptides on microbial cells, various microscopic techniques are utilized.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of microbial cells. mdpi.comnih.gov SEM studies have shown that Brevinin-1 peptides can cause significant morphological changes to bacterial surfaces, including wrinkling, blebbing, and membrane disruption. mdpi.comnih.gov
Transmission Electron Microscopy (TEM) allows for the visualization of the internal structures of cells. mdpi.com TEM can reveal damage to the cell membrane and the leakage of cytoplasmic contents caused by the action of Brevinin-1 peptides. mdpi.comqub.ac.uk These microscopic techniques provide direct visual evidence of the membrane-disrupting mechanism of action of these peptides.
Bioinformatic Tools and Databases for Sequence and Structure Analysis
The initial characterization of novel peptide precursors like Brevinin-1-RAA4 heavily relies on a suite of specialized bioinformatic tools and databases. These computational resources allow researchers to predict the peptide's function, structure, and physicochemical properties from its amino acid sequence long before it is synthesized or isolated in a lab. This in silico analysis is a critical first step in guiding further experimental research.
While the specific amino acid sequence for Brevinin-1-RAA4 peptide precursor is not available in public databases, the analytical process can be illustrated using a representative sequence from a related amphibian, such as Brevinin-1LTa from Hylarana latouchii (UniProt Accession: B8QSS4). The precursor sequence is as follows: MFTMKKSMLLIFFLGTINLSLCEEERNADEDEKRDGDDESDVEVQKRFFGTALKIAANVLPTAICKILKKC
This sequence, like other brevinin precursors, typically contains a signal peptide, an acidic pro-region, a cleavage site, and the sequence of the mature antimicrobial peptide (AMP).
BLAST (Basic Local Alignment Search Tool)
The first step after determining a novel peptide precursor's sequence is often a BLAST search against protein databases like NCBI (National Center for Biotechnology Information) or UniProt. This tool compares the query sequence to a vast library of known sequences to find significant alignments.
Research Findings: A BLAST analysis of a brevinin precursor sequence would identify it as a member of the brevinin family of antimicrobial peptides. The search results would highlight high sequence identity with other brevinin-1 peptides isolated from various frog species. uniprot.orgmdpi.comnih.gov This homology is a strong indicator that the new peptide is also an AMP. The alignment reveals conserved regions, such as the N-terminal signal peptide and the C-terminal "Rana box" motif, which is characteristic of this peptide family. nih.govuniprot.orgbicnirrh.res.in For instance, a BLAST search of Brevinin-1GHd showed high identity to peptides from Hylarana latouchii and Hylarana guentheri. mdpi.comresearchgate.net This comparative analysis is also crucial for phylogenetic studies to understand the evolutionary relationships between different frog species. mdpi.comresearchgate.net
SignalP
The SignalP server is a neural network-based tool used to predict the presence and location of signal peptide cleavage sites in an amino acid sequence. Since brevinins are secreted peptides, they are synthesized as larger precursors containing an N-terminal signal peptide that directs the protein for secretion.
Research Findings: For a typical brevinin precursor, SignalP would predict a signal peptide of approximately 22 amino acids. mdpi.com The program analyzes the sequence and provides a probability score for it being a signal peptide, along with the most likely cleavage site where the signal peptide is removed to initiate the maturation process. This prediction is vital for identifying the start of the propeptide region and, ultimately, the mature peptide itself. For example, analysis of the Brevinin-1LTa precursor sequence (MFTMKKSMLLIFFLGTINLSL...) would identify the initial segment as the signal peptide.
ProtParam
ProtParam, a tool available on the Expasy server, is used to compute various physicochemical parameters of a protein from its amino acid sequence. This includes theoretical isoelectric point (pI), molecular weight, amino acid and atomic composition, instability index, aliphatic index, and grand average of hydropathicity (GRAVY).
| Parameter | Precursor (Brevinin-1LTa) | Mature Peptide (FFGTALKIAANVLPTAICKILKKC) |
|---|---|---|
| Amino Acid Count | 71 | 24 |
| Molecular Weight | 8073.0 Da | 2601.3 Da |
| Theoretical pI | 4.21 | 10.09 |
| Net Charge (at pH 7) | -9 | +4 |
| Instability Index | 45.33 (Unstable) | 21.88 (Stable) |
| Aliphatic Index | 96.76 | 127.08 |
| GRAVY | -0.245 | 0.854 |
Heliquest
Heliquest is a web server that calculates the physicochemical properties of an amino acid sequence when folded into an α-helix. It generates a helical wheel diagram, which is a two-dimensional projection of the helix that visualizes the distribution of hydrophobic and hydrophilic residues. uniprot.org This is crucial for analyzing amphipathicity, a defining feature of many membrane-active AMPs.
Research Findings: For the mature brevinin-1 peptide, Heliquest analysis typically predicts a strong α-helical conformation. nih.govbicnirrh.res.in The helical wheel projection shows a clear separation of hydrophobic and polar residues, forming distinct faces on the helix. This amphipathic structure is essential for the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes. Key parameters calculated by Heliquest include hydrophobicity (), hydrophobic moment (µH), and net charge, which collectively determine the peptide's antimicrobial potency and mechanism of action. bicnirrh.res.in
| Parameter | Value |
|---|---|
| Sequence | FFGTALKIAANVLPTAICKILKKC |
| Hydrophobicity ( | 0.592 |
| Hydrophobic Moment (µH) | 0.358 |
| Net Charge | +4 |
| Predicted Structure | Amphipathic α-helix |
Evolutionary and Phylogenetic Aspects of Brevinin 1 Peptides
Species Distribution and Diversity within Amphibians (e.g., Ranidae family)
Brevinin-1 (B586460) peptides are widely distributed among amphibians, particularly within the Ranidae family of frogs. researchgate.netuaeu.ac.ae These peptides exhibit considerable structural diversity, with numerous isoforms identified across different species. nih.gov The skin secretions of a single frog species can contain multiple Brevinin-1 peptides. For instance, the skin of the marsh frog, Rana ridibunda, is known to contain a variety of these peptides, and the pickerel frog, Rana palustris, has at least 22 distinct antimicrobial peptides, including members of the Brevinin-1 family. nih.gov
The distribution of Brevinin-1 peptides has been documented in numerous species within the Ranidae family and beyond. For example, different Brevinin-1 peptides have been isolated from the Southern leopard frog (Rana sphenocephala), the European agile frog (Rana dalmatina), and various species of the genus Hylarana and Pelophylax. nih.govnih.govmdpi.com The presence of Brevinin-1 peptides with identical amino acid sequences in different but related species, such as Hoplobatrachus rugulosus, Hylarana guentheri, and Hylarana latouchii, points to a shared evolutionary origin. frontiersin.org
Below is a table detailing some of the identified Brevinin-1 peptides and their source species:
| Peptide Name | Source Species |
| Brevinin-1 | Rana brevipoda porsa |
| Brevinin-1Ea | Rana esculenta |
| Brevinin-1Eb | Rana esculenta |
| Brevinin-1Sa | Rana sphenocephala |
| Brevinin-1Sb | Rana sphenocephala |
| Brevinin-1Sc | Rana sphenocephala |
| Brevinin-1Da | Rana dalmatina |
| Brevinin-1GHd | Hoplobatrachus rugulosus, Hylarana guentheri, Hylarana latouchii |
| Brevinin-1HL | Hylarana latouchii |
| Brevinin-1RL1 | Rana limnocharis |
| Brevinin-1BW | Pelophylax nigromaculatus |
| Brevinin-1CHa | Rana chiricahuensis |
| Brevinin-1LTa | Hylarana latouchii |
| Brevinin-1OS | Odorrana schmackeri |
Phylogenetic Relationship Analysis (e.g., Neighbor-Joining Method)
The study of the evolutionary relationships of Brevinin-1 peptides heavily relies on phylogenetic analysis. A commonly used method for this purpose is the Neighbor-Joining method. nih.govnih.gov This method is effective in inferring phylogenies from sequence data by progressively grouping taxa that are closest to each other. youtube.com
Phylogenetic analyses of Brevinin-1 peptides have revealed that peptides from closely related frog species tend to cluster together, forming distinct clades. nih.gov This clustering suggests that the diversification of these peptides occurred after the divergence of the respective species. For example, an analysis of Brevinin-1 peptides from various Rana species showed that Brevinin-1Sc from R. sphenocephala is grouped within the R. pipiens clade, reflecting the close morphological and genetic relationship between these two species. nih.gov
Furthermore, phylogenetic trees constructed using the Neighbor-Joining method for Brevinin-1 sequences have been instrumental in understanding the relationships between different frog species. nih.gov For instance, the high bootstrap value (97) in a phylogenetic tree for Brevinin-1GHd from H. rugulosus, H. guentheri, and H. latouchii strongly supports the close evolutionary affinity among these species. frontiersin.org
Mechanisms of Evolution (e.g., Gene Duplication, Diversification driven by Positive Selection)
The remarkable diversity of Brevinin-1 peptides is a product of dynamic evolutionary processes. Gene duplication is a primary mechanism that has led to the expansion of the Brevinin-1 gene family. nih.govfrontiersin.org Following a gene duplication event, the duplicated gene can accumulate mutations, leading to the emergence of new peptide variants with potentially novel functions. This process is believed to be a major contributor to the vast array of antimicrobial peptides found in frog skin. researchgate.netuaeu.ac.ae
The diversification of these duplicated genes is often driven by positive selection, also known as directional selection. nih.govfrontiersin.orgnih.govmdpi.com Positive selection favors the fixation of new, advantageous mutations. In the context of Brevinin-1 peptides, this evolutionary pressure is likely exerted by the constant threat of evolving pathogens. nih.govmdpi.com The rapid evolution of these peptides allows the host to counteract the resistance mechanisms developed by microorganisms. This "evolutionary arms race" between the host's immune system and pathogens is a key driver of the high level of sequence variation observed in Brevinin-1 peptides. mdpi.com
The hyper-variability is particularly pronounced in the C-terminal region of the peptide precursor, which encodes the mature antimicrobial peptide. nih.gov This region is subject to intense selective pressure to generate functionally diverse peptides capable of combating a wide range of pathogens.
Utility as Molecular Markers for Taxonomic and Phylogenetic Classification
The high degree of sequence variation and species-specificity of Brevinin-1 peptides make them valuable molecular markers for taxonomic and phylogenetic studies of amphibians. researchgate.netuaeu.ac.aenih.gov The unique profile of these peptides in the skin secretion of each species can serve as a biochemical fingerprint for identification purposes. researchgate.net
This "peptide barcoding" approach can be particularly useful for distinguishing between closely related species that are morphologically similar. researchgate.net The analysis of the Brevinin-1 peptide repertoire has been successfully used to clarify taxonomic relationships within the Ranidae family. nih.gov For example, the distinct Brevinin-1 profiles of different Rana species can provide clear evidence for their classification and phylogenetic placement. nih.gov
The extreme variability in the amino acid sequences of Brevinin-1 peptides, coupled with their high concentration in skin secretions, underscores their potential as robust molecular markers for resolving complex taxonomic questions and for constructing more accurate phylogenetic trees of ranid frogs. nih.gov
Future Directions in Brevinin 1 Peptide Research
Identification of Novel Brevinin-1 (B586460) Peptides and Precursors
The discovery of new, naturally occurring Brevinin-1 peptides remains a vital research avenue. Modern methodologies like "shotgun" molecular cloning and transcriptomic analysis of amphibian skin secretions have become powerful tools for identifying the cDNA encoding peptide precursors. nih.govnih.gov These precursor sequences typically encode a signal peptide, an acidic spacer region, and the mature peptide sequence, which is later cleaved and processed. frontiersin.orgnih.gov
For instance, the discovery of a precursor for a novel peptide like Brevinin-1-AW involved cloning its cDNA from the skin secretions of the Wuyi torrent frog (Amolops wuyiensis). nih.gov Subsequent analysis using bioinformatics tools such as the Basic Local Alignment Search Tool (BLAST) allows researchers to compare the novel precursor's sequence against established databases. This comparative approach helps in classifying the new peptide within the Brevinin-1 family by identifying conserved features, such as the C-terminal "Rana box" disulfide bridge, and noting unique amino acid substitutions that may confer novel properties. nih.govfrontiersin.org This ongoing discovery process continually expands the library of natural brevinin templates available for further study and engineering.
Advanced Peptide Engineering and Design for Enhanced Research Tools
A significant future direction is the rational engineering of Brevinin-1 peptides to create analogues with enhanced properties for research. Natural brevinins often exhibit high hemolytic (red blood cell-damaging) activity, which limits their utility. mdpi.com Advanced engineering aims to decouple this cytotoxicity from desired activities like antimicrobial or anticancer effects.
Key engineering strategies include:
Amino Acid Substitution: Systematically replacing specific amino acid residues can fine-tune a peptide's characteristics. Substituting lysine (B10760008) with arginine or histidine can alter the peptide's charge and interaction with membranes, potentially enhancing antimicrobial efficacy while reducing toxicity. nih.gov
Structural Modification: Altering the peptide's structure, for example by introducing D-amino acids, can dramatically increase its resistance to degradation by host proteases, a critical feature for any peptide intended for in vivo study. nih.govnih.gov Other modifications, such as moving the location of the "Rana box," have been explored to reduce hemolytic activity. mdpi.com
Truncation and Hybridization: Creating shorter versions of the peptide or combining domains from different peptides are strategies to create minimalist research tools that retain a specific function while being easier and cheaper to synthesize. mdpi.comresearchgate.net
Bioinformatics platforms like HeliQuest, which generates helical wheel diagrams, are indispensable for predicting how these changes will affect the peptide's physicochemical properties, such as its amphipathicity and hydrophobicity, before synthesis. nih.gov
Below is a table detailing the physicochemical properties of the engineered analogues of a novel peptide, Brevinin-1OS, demonstrating how modifications alter its characteristics.
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | Amphipathicity (µH) | α-Helical Content (%) |
| Brevinin-1OS | FLPLLAGLAANFLPKIFCKISKKC | +3 | 0.724 | 0.593 | 94.61 |
| OSd | KKKKLLAGLAANFLPKIFCKISKKC | +7 | 0.590 | 0.444 | 26.60 |
| OSe | FFFFFAGLAANFLPKIFCKISKKC | +3 | 0.880 | 0.457 | 22.84 |
| OSf | KKKKFFAGLAANFLPKIFCKISKKC | +7 | 0.746 | 0.354 | 21.01 |
| Data adapted from a study on Brevinin-1OS analogues. mdpi.comnih.gov |
Elucidating Undiscovered Biological Functions and Their Underlying Molecular Mechanisms
While named for their antimicrobial properties, research is revealing a much broader spectrum of activity for Brevinin-1 peptides. A major future focus is to elucidate these non-canonical functions and the molecular pathways they modulate.
Emerging functions include:
Anti-Cancer Activity: Many brevinins show selective cytotoxicity against cancer cells. nih.govnih.gov Future work will focus on the mechanism, which is thought to involve preferential binding to the negatively charged outer membranes of tumor cells, leading to membrane disruption and apoptosis. nih.govresearchgate.net
Anti-Inflammatory Effects: Certain brevinins, such as Brevinin-1GHd, can neutralize bacterial lipopolysaccharide (LPS), a potent trigger of inflammation. frontiersin.orgnih.gov They have been shown to suppress the release of inflammatory mediators like TNF-α and various interleukins by inhibiting key signaling pathways such as MAPK and NF-κB. frontiersin.orgnih.gov
Insulin (B600854) Secretion: Some Brevinin-1 family members can stimulate the release of insulin from pancreatic β-cells, suggesting a potential, though currently unexplored, role in metabolic regulation. nih.gov
The following table summarizes the anti-proliferative activity of Brevinin-1EG against various human cancer cell lines, highlighting its broad-spectrum potential.
| Cell Line | Cancer Type | IC₅₀ (μg/mL) |
| U-2OS | Osteosarcoma | 15.32 |
| HepG2 | Liver Cancer | 17.65 |
| HT-29 | Colon Cancer | 21.14 |
| A375 | Melanoma | 18.91 |
| HeLa | Cervical Cancer | 16.55 |
| A549 | Lung Cancer | 20.47 |
| Data adapted from a study on Brevinin-1EG. researchgate.net |
Investigating the Role of Brevinin-1 Peptides in Amphibian Innate Immunity beyond Antimicrobial Defense
In their native biological context, brevinins are a cornerstone of the amphibian innate immune system. nih.gov Secreted onto the skin in response to injury or stress, their role extends beyond simply killing microbes. nih.gov Future research aims to understand their function as immunomodulatory agents. Their ability to neutralize LPS and quell inflammatory responses suggests they play a crucial role in preventing excessive inflammation following microbial encounters or injury. frontiersin.orgnih.gov Furthermore, this immunomodulatory capacity is linked to wound healing processes. frontiersin.orgnih.gov Investigating how these peptides orchestrate immune responses, interact with host immune cells, and contribute to tissue repair in amphibians will provide valuable insights into their potential therapeutic applications.
Application of Brevinin-1 Peptides as Research Probes for Membrane Biology and Cellular Signaling
The fundamental mechanism of most Brevinin-1 peptides—disrupting cell membranes—makes them excellent research probes for studying membrane biology. mdpi.com Synthetic brevinins can be used to investigate peptide-lipid interactions, membrane pore formation, and the biophysical factors that govern membrane integrity. Techniques like scanning electron microscopy (SEM) and SYTOX Green uptake assays, which visualizes membrane permeabilization, are often used to study their effects. nih.govmdpi.com
Moreover, fluorescently-labeled brevinins (e.g., FITC-labeled Brevinin-1GHd) can be used to visualize their binding to cell surfaces in real-time. frontiersin.orgnih.gov This allows researchers to track the peptide's interaction with specific cell types, such as macrophages, and to probe the downstream consequences, such as the activation or inhibition of cellular signaling pathways like MAPK. frontiersin.orgnih.gov This application provides a direct tool for dissecting complex cell signaling events at the membrane level.
Exploration of Synthetic Brevinin-1 Analogues (e.g., Brevinin-1-RAA4) in Mechanistic Research
The exploration of synthetic analogues, such as those related to the Brevinin-1-RAA series from Odorrana andersonii, is critical for detailed mechanistic research. uniprot.org While specific data on Brevinin-1-RAA4 is not widely published, the study of such specific, novel analogues allows for precise structure-activity relationship (SAR) investigations. mdpi.comnih.gov
By creating a series of related peptides with single amino acid changes or other defined modifications, researchers can systematically determine the function of each part of the peptide. For example, SAR studies have helped differentiate the role of the N-terminal region from the C-terminal "Rana box" in antimicrobial activity versus cytotoxicity. mdpi.com Analogue libraries are instrumental in building predictive models that link physicochemical properties (charge, hydrophobicity, helicity) to biological function, guiding the design of next-generation research tools and therapeutic leads. nih.govqub.ac.uk This iterative process of design, synthesis, and testing is fundamental to advancing our understanding of how Brevinin-1 peptides function at a molecular level.
Q & A
Q. How should conflicting results in membrane disruption assays be addressed?
- Methodological Answer : Standardize assay conditions: use identical lipid compositions in vesicle models and calibrate dye-release measurements (e.g., calcein leakage) with positive controls. Compare data across multiple techniques (e.g., fluorescence microscopy, atomic force microscopy) to validate mechanisms .
Data Reporting & Analysis
Q. What are the key elements of a reproducible protocol for Brevinin-1-RAA4 bioactivity assays?
- Methodological Answer : Specify peptide handling (e.g., reconstitution in 0.01% acetic acid), incubation times, and temperature controls. Include detailed reagent lot numbers, equipment calibration dates, and raw data thresholds (e.g., signal-to-noise ratios >10) . Provide accession codes for publicly deposited datasets .
Q. How can researchers leverage the PICO framework to refine clinical-translation hypotheses?
- Methodological Answer : Define Population (e.g., immunocompromised patients), Intervention (RAA4-loaded nanoparticles), Comparison (standard antibiotics), and Outcome (reduction in bacterial load). Use this structure to align preclinical models with clinical endpoints .
Ethical & Regulatory Considerations
Q. What ethical safeguards are critical when studying Brevinin-1-RAA4's cytotoxicity in human cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
